3-{[2-(4-Ethoxyphenyl)-2-methylpropoxy]methyl}-2-methyl-1,1'-biphenyl
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Overview
Description
3-{[2-(4-Ethoxyphenyl)-2-methylpropoxy]methyl}-2-methyl-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two benzene rings connected by a single bond, with various substituents attached to the rings. The compound’s structure imparts unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(4-Ethoxyphenyl)-2-methylpropoxy]methyl}-2-methyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid for nitration, bromine for bromination, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced biphenyl derivatives.
Substitution: Nitro, bromo, and sulfonyl derivatives.
Scientific Research Applications
3-{[2-(4-Ethoxyphenyl)-2-methylpropoxy]methyl}-2-methyl-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3-{[2-(4-Ethoxyphenyl)-2-methylpropoxy]methyl}-2-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 3-methyl-: Similar in structure but lacks the ethoxyphenyl and methylpropoxy substituents.
2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester: Contains a methoxyphenyl group but differs in the overall structure and functional groups.
Uniqueness
3-{[2-(4-Ethoxyphenyl)-2-methylpropoxy]methyl}-2-methyl-1,1’-biphenyl is unique due to its specific combination of substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
92517-12-9 |
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Molecular Formula |
C26H30O2 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
1-[[2-(4-ethoxyphenyl)-2-methylpropoxy]methyl]-2-methyl-3-phenylbenzene |
InChI |
InChI=1S/C26H30O2/c1-5-28-24-16-14-23(15-17-24)26(3,4)19-27-18-22-12-9-13-25(20(22)2)21-10-7-6-8-11-21/h6-17H,5,18-19H2,1-4H3 |
InChI Key |
UKEGIXOVKSBBPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)(C)COCC2=C(C(=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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